molecular formula C16H11ClF3NO B5769080 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide

Cat. No. B5769080
M. Wt: 325.71 g/mol
InChI Key: MGHBMMRYERLJOQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide, commonly known as CTI-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTI-1 has been shown to inhibit the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer.

Mechanism of Action

CTI-1 inhibits the activity of STAT3 by binding to a specific site on the protein. This prevents STAT3 from binding to DNA and activating genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTI-1 has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to reduce the production of inflammatory cytokines, which are known to play a role in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTI-1 is its specificity for STAT3. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, CTI-1 has some limitations, including its low solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on CTI-1. One area of focus is the development of more stable and soluble formulations of the compound. In addition, researchers are exploring the potential of CTI-1 as a combination therapy with other cancer drugs. Finally, there is interest in exploring the potential of CTI-1 for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, CTI-1 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for STAT3 makes it a promising drug candidate, and ongoing research is exploring its potential in combination therapies and for the treatment of other diseases.

Synthesis Methods

The synthesis of CTI-1 involves a multi-step process that starts with the reaction of 2-chloro-5-trifluoromethyl aniline with ethyl 3-phenylpropiolate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and condensation, to yield the final product, CTI-1.

Scientific Research Applications

CTI-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CTI-1 has been found to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.

properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-13-8-7-12(16(18,19)20)10-14(13)21-15(22)9-6-11-4-2-1-3-5-11/h1-10H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBMMRYERLJOQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.